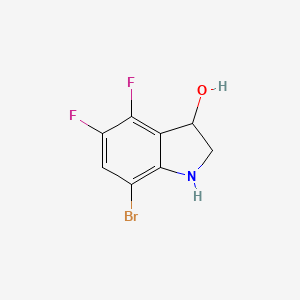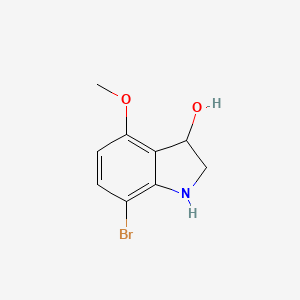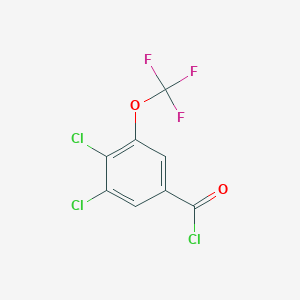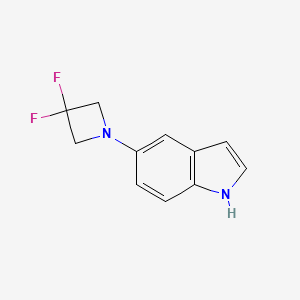
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
説明
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 1706453-20-4 . It has a molecular weight of 353.54 . It is typically stored at ambient temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrClF3O3S/c1-16-7-5 (8 (11,12)13)2-4 (3-6 (7)9)17 (10,14)15/h2-3H,1H3 . This indicates the molecular structure of the compound, which includes a bromo, methoxy, and trifluoromethyl group attached to a benzenesulfonyl chloride core.Physical and Chemical Properties Analysis
This compound is a clear colorless liquid . It has a refractive index of 1.5220-1.5270 at 20°C . The molecular formula of the compound is C7H3BrClF3O2S .科学的研究の応用
Synthesis of Sulfonamide Derivatives
A series of 4-thiazolidinones bearing a sulfonamide group were prepared using various derivatives, including compounds related to 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride. These compounds were evaluated for their anticonvulsant activity using the MES and scPTZ animal models. Compounds within this series exhibited significant activity, suggesting potential therapeutic applications in treating seizure disorders (Siddiqui et al., 2010).
Development of Pyrazolylbenzenesulfonamides
Another study reported the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their evaluation in a pathological pain model in mice. These compounds, derived from a process that could involve intermediates like this compound, showed significant anti-hyperalgesic and anti-edematogenic effects, comparable to Celecoxib, in an arthritic pain model. This highlights their potential in developing new treatments for pain management (Lobo et al., 2015).
Metabolism Studies
Research into the metabolism of psychoactive substances has also utilized derivatives of this compound. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied, revealing the identification of various urinary metabolites. Understanding the metabolic pathways of such compounds is crucial for the development of therapeutic agents and for forensic toxicology (Kanamori et al., 2002).
Enhancement of Cognitive Functions
Compounds like SB-399885, which might be synthesized using related chemical intermediates, have been studied for their potential in enhancing cognitive functions. SB-399885, a selective 5-HT6 receptor antagonist, has shown to improve cognitive functions in animal models, indicating its potential application in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
生化学分析
Biochemical Properties
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation . It interacts with enzymes such as palladium complexes, which facilitate the arylation process. The nature of these interactions involves the formation of covalent bonds between the aryl groups and the thiophenes or pyrroles, leading to the desired arylated products.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways and can alter the activity of key signaling molecules, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at 2-8°C but may degrade over time when exposed to moisture or higher temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
特性
IUPAC Name |
3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHVSJOUFKOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


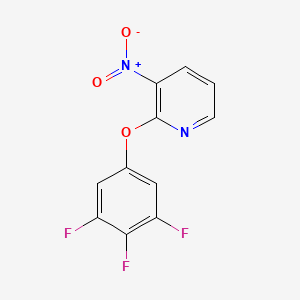
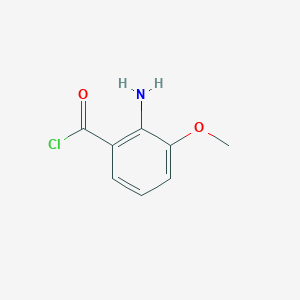

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)

![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)
